4-(Trifluoromethoxy)thiobenzamide

Description

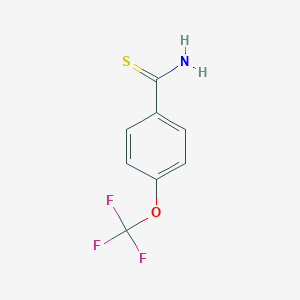

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQSKHMIUWHKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381393 | |

| Record name | 4-(Trifluoromethoxy)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149169-34-6 | |

| Record name | 4-(Trifluoromethoxy)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)thiobenzamide is a fluorinated organic compound of interest in medicinal chemistry and materials science. Its structural features, particularly the trifluoromethoxy group and the thioamide functional group, confer unique chemical and physical properties that make it a valuable building block in the synthesis of more complex molecules. This document provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, safety information, and a generalized synthetic protocol.

Chemical and Physical Properties

This compound is a beige solid at room temperature.[1][2] The trifluoromethoxy group significantly influences its electronic properties and lipophilicity, which are key considerations in drug design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarbothioamide | [3] |

| Synonyms | 4-(Trifluoromethoxy)benzothioamide, 4-(trifluoromethoxy)benzene-1-carbothioamide | [1] |

| CAS Number | 149169-34-6 | [1][3] |

| Molecular Formula | C₈H₆F₃NOS | [3] |

| Molecular Weight | 221.20 g/mol | [1][3] |

| Appearance | Beige solid | [1][2] |

| Melting Point | 124-126°C | [1][2] |

| Polar Surface Area | 67.3 Ų | [3] |

| InChI | InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) | [3] |

| InChIKey | GHQSKHMIUWHKHO-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1C(=S)N)OC(F)(F)F | [3] |

Synthesis

Thioamides are commonly synthesized from their corresponding amides. A general and widely used method involves the thionation of an amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Experimental Protocol: Synthesis of Thioamides from Amides

The following is a generalized protocol for the synthesis of thioamides, which can be adapted for the synthesis of this compound from 4-(Trifluoromethoxy)benzamide.

Materials:

-

4-(Trifluoromethoxy)benzamide (starting material)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with heating mantle)

-

Purification supplies (silica gel for column chromatography, appropriate solvents for elution)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the starting amide, 4-(Trifluoromethoxy)benzamide, in an appropriate anhydrous solvent.

-

Addition of Thionating Agent: Add the thionating agent (e.g., 0.5 equivalents of Lawesson's reagent) to the solution. The reaction is typically performed at elevated temperatures.

-

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting amide is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic byproducts. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous base.

-

Purification: The crude product obtained after the work-up is purified, typically by column chromatography on silica gel, to yield the pure thioamide.

-

Characterization: The structure and purity of the final product, this compound, are confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Visualized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in the provided search results, the broader class of thiobenzamides and trifluoromethyl- or trifluoromethoxy-containing compounds are known to be of significant interest in drug discovery and agrochemical research.[4]

-

Pharmaceutical Intermediates: The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of a molecule, making it a desirable feature in drug candidates.[4] Thioamides, in general, are versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.[5]

-

Agrochemicals: Fluorinated compounds are widely used in the development of modern pesticides and herbicides.[4]

Further research is required to fully elucidate the specific biological profile of this compound.

Safety and Handling

This compound is classified as an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Conclusion

This compound is a chemical compound with well-defined physical properties and established synthetic routes. Its value primarily lies in its potential as a sophisticated building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The presence of the trifluoromethoxy group is a key feature that may impart desirable properties to its derivatives. Further investigation into its biological activities is warranted to explore its full potential in various applications.

References

4-(Trifluoromethoxy)thiobenzamide chemical structure and CAS number 149169-34-6.

CAS Number: 149169-34-6

This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)thiobenzamide, a fluorinated aromatic thioamide of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. Furthermore, it explores potential biological activities and relevant experimental workflows.

Chemical Structure and Properties

This compound is an organic compound characterized by a benzene ring substituted with a trifluoromethoxy group at the para position relative to a thioamide functional group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149169-34-6 | [1] |

| Molecular Formula | C₈H₆F₃NOS | [1] |

| Molecular Weight | 221.20 g/mol | [1] |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarbothioamide | [1] |

| Melting Point | 124-126 °C | |

| Appearance | Solid | |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The conversion of a nitrile to a primary thioamide is a well-established transformation in organic synthesis. A common method involves the reaction of the nitrile with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, or through the addition of hydrogen sulfide.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Thionation of 4-(Trifluoromethoxy)benzonitrile

Materials:

-

4-(Trifluoromethoxy)benzonitrile

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous toluene.

-

To this solution, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Predicted Spectroscopic Data

Based on the chemical structure of this compound and spectroscopic data from analogous compounds such as 4-(trifluoromethyl)thiobenzamide, the following spectral characteristics are predicted.[2][3][4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | * δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the thioamide group. |

| * δ 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the trifluoromethoxy group. | |

| * δ 9.0-10.0 ppm (br s, 2H): Amide protons (-NH₂). | |

| ¹³C NMR | * δ ~200 ppm: Thiocarbonyl carbon (C=S). |

| * δ ~150 ppm (q): Carbon attached to the trifluoromethoxy group. | |

| * δ ~120 ppm (q, J ≈ 257 Hz): Trifluoromethyl carbon (-CF₃). | |

| * Aromatic carbons: In the range of δ 120-145 ppm. | |

| IR (cm⁻¹) | * ~3300-3100: N-H stretching vibrations of the primary amide. |

| * ~1600, ~1500: Aromatic C=C stretching. | |

| * ~1400-1200: C-N stretching and N-H bending. | |

| * ~1250-1050: C-O and C-F stretching vibrations of the trifluoromethoxy group. | |

| * ~1100-1000: C=S stretching. | |

| Mass Spec (EI) | * m/z 221: Molecular ion peak [M]⁺. |

| * Fragment ions: Corresponding to the loss of NH₂, S, and CF₃ groups. |

Potential Biological Activity and Drug Development Applications

While no specific biological activity has been reported for this compound in the reviewed literature, its structural features suggest several areas of potential therapeutic interest. The trifluoromethoxy group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[5] Thioamides are also present in a number of biologically active compounds and can act as isosteres for amides with different electronic and steric properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of trifluoromethyl and trifluoromethoxy-containing compounds in kinase inhibitor discovery, one could hypothesize a role for this compound as an intermediate or a scaffold for developing inhibitors of a hypothetical protein kinase pathway.

Caption: Hypothetical inhibition of a kinase by a derivative.

Experimental Workflow for Biological Evaluation

A typical workflow to assess the biological activity of a novel compound like this compound would involve a series of in vitro and potentially in vivo assays.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its structure suggests the possibility of interesting biological activities. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. The provided protocols and predicted data serve as a starting point for laboratory investigation.

References

- 1. This compound | C8H6F3NOS | CID 2779333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)thiobenzamide | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)thiobenzamide [webbook.nist.gov]

- 4. 4-(Trifluoromethyl)thiobenzamide [webbook.nist.gov]

- 5. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(trifluoromethoxy)benzenecarbothioamide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 4-(trifluoromethoxy)benzenecarbothioamide. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from analogous structures to offer a comprehensive profile. This guide covers the compound's structure, key physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential biological significance based on the bioactivity of related compounds containing the 4-(trifluoromethoxy)phenyl moiety. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

4-(trifluoromethoxy)benzenecarbothioamide is an organic compound featuring a thioamide group and a trifluoromethoxy substituent on a benzene ring. The trifluoromethoxy group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates.[1] Thioamides are also important intermediates in the synthesis of various heterocyclic compounds with potential biological activities. This guide aims to provide a thorough understanding of the properties and potential applications of 4-(trifluoromethoxy)benzenecarbothioamide for professionals in the fields of chemical research and drug development.

Physicochemical Properties

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarbothioamide | [2] |

| Synonyms | 4-(Trifluoromethoxy)thiobenzamide, 4-(Trifluoromethoxy)benzothioamide, Benzenecarbothioamide, 4-(trifluoromethoxy)- | [2] |

| CAS Number | 149169-34-6 | [2] |

| Molecular Formula | C₈H₆F₃NOS | [2] |

| Molecular Weight | 221.20 g/mol | [2] |

| InChI | InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) | [2] |

| InChIKey | GHQSKHMIUWHKHO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC=C1C(=S)N)OC(F)(F)F | [2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Solid | |

| Appearance | Beige solid | |

| Melting Point | 124-126 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| XLogP3 | 2.8 | [2] |

Spectral Properties

Direct experimental spectral data for 4-(trifluoromethoxy)benzenecarbothioamide is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the thioamide carbon (C=S), and the carbon of the trifluoromethoxy group. The thioamide carbon is typically deshielded and appears significantly downfield.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be in the characteristic range for a -OCF₃ group.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching of the thioamide, C=S stretching, C-N stretching, and vibrations associated with the trifluoromethoxy group and the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thioamide and trifluoromethoxy groups.

Synthesis

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3][4][5]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6F3NOS | CID 2779333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. cssp.chemspider.com [cssp.chemspider.com]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(Trifluoromethoxy)thiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 4-(Trifluoromethoxy)thiobenzamide. The information is curated for professionals in chemical research and drug development, offering key data for characterization and synthesis.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₆F₃NOS | PubChem |

| Molecular Weight | 221.20 g/mol | PubChem |

| Exact Mass | 221.01221947 Da | PubChem[1] |

Table 2: Predicted NMR Data

Due to the lack of publicly available experimental spectra, the following are predicted chemical shifts. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 8.0 - 8.2 (br s) | -NH₂ |

| ~ 7.8 - 8.0 (d) | Ar-H (ortho to -C(S)NH₂) |

| ~ 7.3 - 7.5 (d) | Ar-H (ortho to -OCF₃) |

Table 3: Key Infrared (IR) Spectroscopy Peaks (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic |

| 1600-1650 | N-H bend | Amine (-NH₂) |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl ether |

| 1100-1200 | C-F stretch | Trifluoromethoxy |

| 1000-1100 | C=S stretch | Thioamide |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.

Plausible Synthetic Protocol: Thionation of 4-(Trifluoromethoxy)benzamide

This protocol is a generalized procedure based on the known reactivity of Lawesson's reagent with amides.

Materials:

-

4-(Trifluoromethoxy)benzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene (or other suitable high-boiling solvent like dioxane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Trifluoromethoxy)benzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using standard spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of the target compound.

This guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted spectroscopic data is recommended for definitive characterization.

References

Safety, toxicity, and handling precautions for 4-(Trifluoromethoxy)thiobenzamide.

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 4-(Trifluoromethoxy)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety, toxicity, and handling precautions for this compound (CAS No. 149169-34-6). The information is compiled from safety data sheets (SDS) and chemical databases to ensure that laboratory personnel can work with this compound in a safe and informed manner.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 149169-34-6 | [2] |

| Molecular Formula | C₈H₆F₃NOS | [1][3] |

| Molecular Weight | 221.19 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 124 - 126 °C / 255.2 - 258.8 °F | [1] |

| Appearance | White to off-white solid crystals | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] The primary hazards are acute toxicity if ingested or inhaled, and irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Classification Summary [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Toxicology and Health Effects

While detailed toxicological studies for this specific compound are not widely published, the GHS classification indicates several potential health effects upon exposure.[2]

-

Acute Toxicity : The compound is harmful if swallowed or inhaled.[1][2] Ingestion or inhalation may lead to systemic effects.[4]

-

Skin and Eye Irritation : Direct contact causes skin irritation and serious eye irritation.[2][7]

-

Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[2][4]

As of current information, there is no conclusive evidence linking this compound to carcinogenicity.[4] However, long-term health effects have not been adequately studied.[4]

Experimental Protocols and Basis for Classification

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications provided are typically derived from standardized studies conducted according to OECD (Organisation for Economic Co-operation and Development) or similar guidelines. The classifications imply the following types of studies would have been performed:

-

Acute Oral Toxicity (OECD 420, 423, or 425): To determine the dose that is harmful if swallowed.

-

Acute Inhalation Toxicity (OECD 403): To assess the effects of inhaling the substance.

-

Acute Dermal/Skin Irritation (OECD 404): To evaluate the potential for skin irritation upon direct contact.

-

Acute Eye Irritation (OECD 405): To assess the potential for eye damage upon direct contact.

The workflow below illustrates the general process for assessing the acute toxicity and irritation potential of a chemical compound like this compound.

Caption: General workflow for chemical hazard assessment.

Safe Handling and Storage

To minimize risk, all personnel must adhere to strict safety protocols when handling this compound.

5.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

5.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[2][7]

-

Skin Protection : Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][7]

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

5.3 Handling Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid ingestion and inhalation of dust.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

-

Wash hands thoroughly after handling.[7]

-

Take measures to prevent the buildup of electrostatic charge.[2][7]

5.4 Storage

-

Store in a tightly closed container in a cool, well-ventilated, and dry place.[2]

-

The chemical may be air-sensitive; storage under an inert atmosphere is recommended.[1]

-

Store locked up.[2]

-

Keep away from incompatible materials, such as strong oxidizing agents.[2]

The following diagram outlines the standard operating procedure for handling this chemical, from receipt to disposal.

Caption: Workflow for handling and emergency response.

First Aid and Emergency Procedures

6.1 First Aid Measures [1][2][9]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, call a poison center or physician.[1][2]

-

If on Skin : Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][2]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[1][2]

6.2 Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][9]

-

Hazardous Combustion Products : Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

6.3 Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE to avoid contact with the substance and inhalation of dust. Ensure adequate ventilation.[2]

-

Containment and Cleaning : Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Absorb the material with an inert absorbent like sand or vermiculite before transferring it to an airtight container.[2] Do not let the product enter drains.[2]

Stability and Reactivity

-

Reactivity : No specific reactivity hazards are known under normal conditions.[1]

-

Chemical Stability : The substance is stable under recommended storage conditions.[2] It may be air-sensitive.[1]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition : No hazardous decomposition products are expected under normal use and storage.[2] Combustion may produce toxic gases (see Section 6.2).[1]

References

- 1. fishersci.pt [fishersci.pt]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. This compound | 149169-34-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 72505-21-6 | 4-(Trifluoromethyl)thiobenzamide [fluoromart.com]

- 6. 4-(Trifluoromethoxyl)thiobenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Trifluoromethoxy Group: A Guide to Its Role in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest. Its unique electronic and steric characteristics offer distinct advantages over more traditional moieties like the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. This technical guide provides an in-depth exploration of the trifluoromethoxy group's role in drug design, covering its impact on key drug-like properties, synthesis, and its application in marketed pharmaceuticals.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. These properties can be leveraged to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in drug design.[1] Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical factor for cell membrane permeability and overall bioavailability. The trifluoromethoxy group significantly increases lipophilicity, often more so than the trifluoromethyl group.[1] This is quantified by the Hansch hydrophobicity parameter (π), where a more positive value indicates greater lipophilicity.

Table 1: Comparison of Hansch Hydrophobicity (π) and Hammett Constants (σ)

| Substituent | Hansch π | σ_meta_ | σ_para_ |

| -OCH3 | -0.02 | 0.12 | -0.27 |

| -CF3 | 0.88 | 0.43 | 0.54 |

| -OCF3 | 1.04 | 0.38 | 0.35 |

Data sourced from multiple references.

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group due to the inductive effect of the three fluorine atoms. This is reflected in its positive Hammett constants (σ), which are a measure of the electronic effect of a substituent on a benzene ring. The strong electron-withdrawing nature of the -OCF3 group can significantly impact the pKa of nearby acidic or basic centers, which in turn affects a drug's ionization state at physiological pH, its solubility, and its ability to interact with biological targets.[2] For instance, the introduction of a trifluoromethoxy group generally lowers the pKa of anilines and phenols, making them more acidic compared to their methoxy-substituted counterparts.

Table 2: Comparative Physicochemical Properties of Substituted Anilines

| Compound | Structure | logP | pKa |

| 4-Methoxyaniline | 1.23 | 5.34 | |

| 4-(Trifluoromethoxy)aniline | 2.67 | 3.63 |

logP and pKa values are experimentally determined or predicted values from various sources.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3]

The methoxy group is a common site of oxidative metabolism, specifically O-demethylation. Replacing a methoxy group with a trifluoromethoxy group effectively blocks this metabolic pathway, leading to a longer in vivo half-life (t1/2) and lower intrinsic clearance (CLint) of the drug.[4] This increased metabolic stability can result in improved bioavailability and a more predictable pharmacokinetic profile.[1]

Table 3: Comparative In Vitro Metabolic Stability Data

| Parent Compound Scaffold | Substitution | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Generic Pyridine Analog | -OCH3 | 15 | 46.2 |

| Generic Pyridine Analog | -OCF3 | > 60 | < 11.5 |

| Picornavirus Inhibitor Analog | -CH3 | Not Reported | Not Reported |

| Picornavirus Inhibitor Analog | -CF3 | Significantly Increased | Significantly Decreased |

Data is illustrative and sourced from general findings and specific case studies.[4][5] Actual values are highly dependent on the specific molecular scaffold.

Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of trifluoromethoxy-containing compounds has historically been challenging. However, recent advances have led to the development of more efficient and scalable methods. A common strategy involves the trifluoromethoxylation of phenols or the conversion of other functional groups to the -OCF3 moiety.

Case Study: Synthesis of Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group. A common synthetic route involves the oxidative cyclization of 4-(trifluoromethoxy)aniline with a thiocyanate salt.

Caption: Synthetic workflow for Riluzole.

Role in Approved Drugs and Biological Activity

The unique properties of the trifluoromethoxy group have been successfully exploited in several marketed drugs across various therapeutic areas.

Riluzole

Riluzole is a neuroprotective agent that modulates glutamatergic neurotransmission.[1] Its mechanism of action is multifactorial, involving the inhibition of voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate. It also has effects on postsynaptic glutamate receptors. The trifluoromethoxy group in riluzole contributes to its lipophilicity, allowing it to cross the blood-brain barrier.

Caption: Simplified signaling pathway of Riluzole's action.

Delamanid

Delamanid is an anti-tuberculosis drug effective against multidrug-resistant strains. It is a prodrug that is activated by the F420 coenzyme system in Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The trifluoromethoxy group in delamanid is crucial for its overall physicochemical properties and contributes to its efficacy.

Caption: Mechanism of action of Delamanid.

Sonidegib

Sonidegib is an anticancer agent used for the treatment of basal cell carcinoma. It functions as an inhibitor of the Hedgehog signaling pathway by binding to and antagonizing the Smoothened (SMO) receptor. The trifluoromethoxy group in sonidegib plays a role in its binding affinity to the SMO receptor and contributes to its favorable pharmacokinetic profile.

Caption: Sonidegib's inhibition of the Hedgehog signaling pathway.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal solution and test compound working solution (e.g., 1 µM final concentration) at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Caption: Experimental workflow for an in vitro microsomal stability assay.

Determination of logP/logD by Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and an aqueous buffer.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by vigorous mixing followed by separation.

-

-

Partitioning:

-

Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP or logD is the base-10 logarithm of this ratio.

-

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

-

Titration:

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., NaOH). For a basic compound, titrate with a standardized solution of a strong acid (e.g., HCl).

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's armamentarium. Its ability to significantly enhance lipophilicity and metabolic stability, while also modulating electronic properties, makes it a highly valuable substituent for optimizing drug candidates.[1][6] While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodology are making this "super-methoxy" group more accessible. A thorough understanding of the properties and effects of the trifluoromethoxy group is essential for its rational application in the design of next-generation therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 4-(Trifluoromethoxy)thiobenzamide.

Application Note: Synthesis of 4-(Trifluoromethoxy)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the chemical synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the conversion of 4-(Trifluoromethoxy)benzoic acid to its corresponding amide, followed by thionation using Lawesson's reagent.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps, starting from 4-(Trifluoromethoxy)benzoic acid. The first step involves the formation of an amide, which is then converted to the desired thioamide in the second step.

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-(Trifluoromethoxy)benzamide

This procedure details the conversion of 4-(Trifluoromethoxy)benzoic acid to 4-(Trifluoromethoxy)benzamide via an acid chloride intermediate. This method is a standard and effective way to form primary amides from carboxylic acids.[1][2]

Materials:

-

4-(Trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(Trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

-

Amidation:

-

Dissolve the crude 4-(Trifluoromethoxy)benzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (3.0 eq) to the cooled solution with vigorous stirring. A white precipitate of the amide will form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Trifluoromethoxy)benzamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide as a white solid.

-

Part 2: Synthesis of this compound

This protocol describes the thionation of 4-(Trifluoromethoxy)benzamide using Lawesson's reagent. This is a widely used method for converting amides to their corresponding thioamides.[3]

Materials:

-

4-(Trifluoromethoxy)benzamide

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

Figure 2: Workflow for the thionation of 4-(Trifluoromethoxy)benzamide.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Trifluoromethoxy)benzamide (1.0 eq) and Lawesson's reagent (0.5-0.6 eq).

-

Add anhydrous toluene to the flask.

-

-

Thionation Reaction:

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary but are typically in the range of 30 minutes to a few hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

It is crucial to perform a thorough aqueous work-up to remove the phosphorus byproducts from Lawesson's reagent.[3] Dissolve the residue in ethyl acetate and wash extensively with water.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography.[3]

-

A gradient of ethyl acetate in hexanes is typically used as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

-

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Step 1: Amide Formation | Step 2: Thionation |

| Starting Material | 4-(Trifluoromethoxy)benzoic acid | 4-(Trifluoromethoxy)benzamide |

| Key Reagent | Thionyl Chloride, NH₄OH | Lawesson's Reagent |

| Stoichiometry | 1.0 eq Amine, 1.5 eq SOCl₂ | 0.5-0.6 eq Lawesson's Reagent |

| Solvent | Toluene, DCM | Toluene |

| Reaction Temperature | Reflux, then 0 °C to RT | Reflux |

| Typical Reaction Time | 2-4 hours | 0.5-3 hours |

| Expected Yield | High | 80-95%[3] |

| Purification Method | Recrystallization | Column Chromatography |

References

Application Notes and Protocols for 4-(Trifluoromethoxy)thiobenzamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide for utilizing 4-(trifluoromethoxy)thiobenzamide as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The trifluoromethoxy (-OCF3) group is of significant interest in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This document outlines detailed protocols for the synthesis of thiazole and 1,3,4-thiadiazole derivatives, two classes of heterocycles frequently found in pharmacologically active agents.

While direct literature precedents for the use of this compound in these specific syntheses are not extensively documented, the provided protocols are based on well-established and reliable methods for thioamide chemistry, particularly the Hantzsch thiazole synthesis and thiadiazole synthesis from thioamides and hydrazonoyl halides. The trifluoromethoxy group is generally stable under these reaction conditions.

Synthesis of 2-Aryl-4-phenylthiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring by reacting a thioamide with an α-haloketone. This protocol details the synthesis of 2-(4-(trifluoromethoxy)phenyl)-4-phenylthiazole.

Reaction Scheme:

Caption: Hantzsch thiazole synthesis.

Experimental Protocol:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq, 5.0 mmol, 1.10 g) and ethanol (25 mL).

-

Stir the mixture at room temperature until the thioamide is fully dissolved.

-

Add 2-bromoacetophenone (1.0 eq, 5.0 mmol, 0.99 g) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO3) to neutralize the hydrobromic acid formed during the reaction, until the effervescence ceases.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-(trifluoromethoxy)phenyl)-4-phenylthiazole as a crystalline solid.

-

Dry the final product under vacuum.

Quantitative Data (Illustrative):

| Entry | Reactant A | Reactant B | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| 1 | This compound | 2-Bromoacetophenone | Ethanol | 3 | 85 | 135-137 |

| 2 | Thiobenzamide | 2-Bromoacetophenone | Ethanol | 2.5 | 92 | 118-120 |

| 3 | 4-Methoxythiobenzamide | 2-Bromoacetophenone | Ethanol | 3.5 | 88 | 142-144 |

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

This protocol describes a common method for the synthesis of 1,3,4-thiadiazoles through the reaction of a thioamide with a hydrazonoyl halide. This example outlines the preparation of 2-(4-(trifluoromethoxy)phenyl)-5-phenyl-1,3,4-thiadiazole.

Reaction Scheme:

Caption: Thiadiazole synthesis.

Experimental Protocol:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 2.0 mmol, 0.44 g) and N'-phenylbenzohydrazonoyl chloride (1.0 eq, 2.0 mmol, 0.46 g) in ethanol (20 mL).

-

Add triethylamine (1.5 eq, 3.0 mmol, 0.42 mL) dropwise to the stirred solution at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC (8:2 hexane/ethyl acetate).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Quantitative Data (Illustrative):

| Entry | Thioamide | Hydrazonoyl Halide | Base | Solvent | Time (h) | Yield (%) |

| 1 | This compound | N'-Phenylbenzohydrazonoyl Chloride | Triethylamine | Ethanol | 5 | 78 |

| 2 | Thiobenzamide | N'-Phenylbenzohydrazonoyl Chloride | Triethylamine | Ethanol | 4 | 85 |

| 3 | 4-Chlorothiobenzamide | N'-Phenylbenzohydrazonoyl Chloride | Triethylamine | Ethanol | 5.5 | 81 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of heterocyclic compounds from this compound.

Caption: Laboratory workflow diagram.

Synthesis of Novel N-Substituted Derivatives from 4-(Trifluoromethoxy)thiobenzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel N-substituted derivatives from 4-(trifluoromethoxy)thiobenzamide. The trifluoromethoxy group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity of drug candidates. The thioamide functionality serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles and as a bioisostere for the amide bond. The N-substituted derivatives of this compound are of significant interest for their potential applications in drug discovery, particularly in the development of novel anticancer and antifungal agents.

Application Notes

N-substituted this compound derivatives are valuable scaffolds in medicinal chemistry. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of their physicochemical properties and biological activities.

Anticancer Potential: Numerous studies have highlighted the anticancer properties of N-substituted benzamides and thiobenzamides.[1][2][3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[3] The derivatives synthesized from this compound could be screened for their cytotoxic activity against a panel of cancer cell lines to identify lead compounds for further development.

Antifungal Activity: The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. N-substituted benzamide and thiobenzamide derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi.[6][7][8][9] The synthesized compounds can be evaluated for their ability to inhibit the growth of clinically relevant fungal strains.

Experimental Protocols

The following protocols describe the synthesis of N-alkylated and N-acylated derivatives of this compound.

Synthesis of N-Alkyl-4-(trifluoromethoxy)thiobenzamide Derivatives

This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a base.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Trifluoromethoxy)thiobenzamide in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)thiobenzamide is a fluorinated aromatic thioamide with potential applications in the development of novel agrochemicals. The trifluoromethoxy (-OCF3) group is a key pharmacophore in many modern pesticides, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The thiobenzamide functional group also contributes to the biological activity of various compounds. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential fungicides, insecticides, and herbicides. While specific efficacy data for this exact molecule is limited in publicly available literature, the following sections extrapolate from research on structurally related compounds to guide its development.

Chemical Information:

| Property | Value |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarbothioamide |

| CAS Number | 149169-34-6 |

| Molecular Formula | C8H6F3NOS |

| Molecular Weight | 221.20 g/mol |

| Structure | |

|

Potential Agrochemical Applications and Mechanism of Action

The unique electronic properties of the trifluoromethoxy group, combined with the reactivity of the thioamide moiety, suggest that this compound could serve as a valuable scaffold for the development of a variety of agrochemicals.

Fungicidal Activity

Thiobenzamide derivatives have been explored for their antifungal properties. The sulfur atom in the thioamide group can be crucial for interacting with biological targets. The trifluoromethoxy group can increase the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes.

Potential Mechanism of Action: While the exact mechanism for this specific compound is unconfirmed, related fungicides often act by inhibiting crucial enzymes in fungal metabolic pathways. A possible target could be succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

Insecticidal Activity

The trifluoromethyl group is a common feature in many successful insecticides. It can enhance the binding of molecules to insect-specific receptors or enzymes.

Potential Mechanism of Action: A plausible mode of action for insecticidal derivatives of this compound could be the disruption of the insect's nervous system. For instance, it could act as a modulator of GABA-gated chloride channels or nicotinic acetylcholine receptors, leading to paralysis and death. Another possibility is the inhibition of chitin biosynthesis, which is essential for the formation of the insect exoskeleton.

Herbicidal Activity

Compounds containing trifluoromethyl and related fluoroalkyl groups have been successfully developed as herbicides. These groups can influence the molecule's uptake and translocation within the plant, as well as its interaction with target enzymes.

Potential Mechanism of Action: Potential herbicidal mechanisms for derivatives of this compound include the inhibition of key plant enzymes such as acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids, or protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll and heme biosynthesis.

Illustrative Efficacy Data (Hypothetical)

The following tables present hypothetical efficacy data for conceptual agrochemicals derived from this compound to illustrate the type of quantitative data that should be generated during development.

Table 1: Fungicidal Activity

| Compound ID | Target Pathogen | EC50 (µg/mL) |

| TFM-TB-F01 | Botrytis cinerea | 1.5 |

| TFM-TB-F02 | Puccinia triticina | 3.2 |

| TFM-TB-F03 | Magnaporthe oryzae | 2.8 |

| Commercial Standard | Botrytis cinerea | 0.8 |

Table 2: Insecticidal Activity

| Compound ID | Target Pest | LC50 (µg/mL) |

| TFM-TB-I01 | Plutella xylostella | 0.5 |

| TFM-TB-I02 | Myzus persicae | 1.2 |

| TFM-TB-I03 | Spodoptera frugiperda | 2.1 |

| Commercial Standard | Plutella xylostella | 0.2 |

Table 3: Herbicidal Activity

| Compound ID | Target Weed | IC50 (µM) |

| TFM-TB-H01 | Amaranthus retroflexus | 10.5 |

| TFM-TB-H02 | Echinochloa crus-galli | 25.3 |

| TFM-TB-H03 | Abutilon theophrasti | 15.8 |

| Commercial Standard | Amaranthus retroflexus | 5.0 |

Experimental Protocols

The following are detailed protocols for the synthesis of the parent compound and for conducting preliminary bioassays to evaluate its agrochemical potential.

Synthesis of this compound

This protocol is based on general methods for the synthesis of thioamides from their corresponding amides.

Workflow Diagram:

Materials:

-

4-(Trifluoromethoxy)benzamide

-

Lawesson's reagent

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-(Trifluoromethoxy)benzamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fungicidal Assay (96-Well Plate)

This protocol allows for the high-throughput screening of the compound against various fungal pathogens.

Workflow Diagram:

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Broth (PDB)

-

Fungal pathogen of interest (e.g., Botrytis cinerea)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Prepare a serial dilution of the stock solution in PDB to achieve the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL).

-

Prepare a spore suspension of the fungal pathogen in PDB (e.g., 1 x 10⁵ spores/mL).

-

In a 96-well plate, add 100 µL of each test concentration to triplicate wells.

-

Include a positive control (commercial fungicide) and a negative control (PDB with DMSO).

-

Add 100 µL of the fungal spore suspension to each well.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.

-

Measure the optical density (OD) at 600 nm using a microplate reader.

-

Calculate the percentage of fungal growth inhibition for each concentration and determine the EC50 value.

Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for evaluating the efficacy of the compound against leaf-feeding insects.

Workflow Diagram:

Materials:

-

This compound

-

Acetone

-

Triton X-100 (surfactant)

-

Distilled water

-

Host plant leaves (e.g., cabbage for Plutella xylostella)

-

Target insect larvae (e.g., 3rd instar)

-

Petri dishes with moist filter paper

Procedure:

-

Prepare a stock solution of the test compound in acetone.

-

Prepare serial dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to create the desired test concentrations.

-

Cut leaf discs from the host plant leaves.

-

Dip each leaf disc into a test solution for 10-20 seconds and allow them to air dry.

-

Place one treated leaf disc in each Petri dish.

-

Introduce a set number of insect larvae (e.g., 10) into each Petri dish.

-

Include a positive control (commercial insecticide) and a negative control (water with surfactant).

-

Incubate the Petri dishes at an appropriate temperature and photoperiod (e.g., 25°C, 16:8 h light:dark).

-

Assess larval mortality after 24, 48, and 72 hours.

-

Calculate the percentage of mortality for each concentration and determine the LC50 value.

Herbicidal Bioassay (Seedling Growth Inhibition)

This protocol assesses the pre-emergent or post-emergent herbicidal activity of the compound.

Workflow Diagram:

Materials:

-

This compound

-

Acetone

-

Distilled water

-

Pots with a suitable soil mix

-

Seeds of target weed species (e.g., Amaranthus retroflexus)

-

Growth chamber

Procedure:

-

Prepare a stock solution of the test compound in acetone and make serial dilutions in distilled water.

-

For pre-emergent testing, apply the test solutions to the soil surface after sowing the seeds.

-

For post-emergent testing, apply the test solutions to the foliage of young seedlings.

-

Include a positive control (commercial herbicide) and a negative control (water with acetone).

-

Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

-

After a set period (e.g., 14-21 days), assess the herbicidal effects, including plant mortality, growth inhibition (shoot and root length), and fresh weight.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

This compound represents a promising starting point for the development of new agrochemicals. Its structural features suggest the potential for fungicidal, insecticidal, and herbicidal activities. The protocols outlined in this document provide a framework for the synthesis and systematic evaluation of this compound and its derivatives. Further research, including lead optimization through structural modifications and in-depth mechanism of action studies, will be crucial to unlock its full potential in crop protection.

Application of 4-(Trifluoromethoxy)thiobenzamide in Luminescent Compounds: Information Not Available

A comprehensive search of scientific literature and chemical databases has revealed no specific applications or established protocols for the use of 4-(Trifluoromethoxy)thiobenzamide in the development of luminescent materials.

While the fields of materials science and drug development actively explore a wide array of organic molecules for luminescent properties, there is currently no publicly available research detailing the synthesis, photophysical properties, or application of this compound for this purpose. Chemical databases primarily provide basic physical and chemical properties for this compound.[1]

The broader category of thiobenzamide derivatives and other sulfur-containing organic ligands has been investigated for their potential in coordination chemistry and as components of organic light-emitting diodes (OLEDs). These molecules can act as ligands that coordinate with metal ions, sometimes resulting in luminescent complexes. However, no specific studies were found that utilize the 4-(trifluoromethoxy) substituted variant.

Researchers and scientists interested in the potential luminescent properties of this compound would need to conduct foundational research to explore this application. Such research would likely involve:

-

Synthesis and Purification: Development of a reliable synthetic route to produce high-purity this compound.

-

Coordination Chemistry: Investigation of its ability to form stable complexes with various metal ions, particularly those known to exhibit luminescence (e.g., lanthanides, transition metals).

-

Photophysical Characterization: Measurement of key luminescent properties such as absorption and emission spectra, quantum yield, and excited-state lifetime of the pure compound and any derived metal complexes.

-

Device Fabrication and Testing: For applications in areas like OLEDs, incorporation of the compound into device architectures to evaluate its electroluminescent performance.

A general workflow for such an exploratory study is outlined below.

Hypothetical Exploratory Workflow

This workflow is a general guide for investigating a novel compound for luminescent applications and is not based on existing studies of this compound.

Caption: Hypothetical workflow for investigating a novel compound for luminescent applications.

Due to the absence of specific experimental data for this compound in luminescent materials, it is not possible to provide the detailed application notes, protocols, and data tables as requested. The scientific community has not yet published research in this specific area. Professionals interested in this topic are encouraged to perform primary research to establish its potential.

References

Synthesis of Benzothiazoles from Thiobenzamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of benzothiazoles, a crucial heterocyclic motif in medicinal chemistry and materials science, starting from readily accessible thiobenzamide derivatives. The following application notes outline four distinct and effective methods: the classic Jacobsen cyclization, a radical-mediated approach using cerium(IV) ammonium nitrate, an oxidative cyclization employing Dess-Martin periodinane, and a base-promoted intramolecular C-S bond formation. Each protocol is presented with a step-by-step methodology, a summary of quantitative data for various substrates, and a visual workflow to facilitate experimental planning and execution.

I. Overview of Synthetic Methodologies

Benzothiazoles are traditionally synthesized through the condensation of 2-aminothiophenols with various electrophiles. However, the intramolecular cyclization of thiobenzamide derivatives offers a powerful and often milder alternative. The choice of method can be guided by the nature of the substituents on the thiobenzamide backbone and the desired reaction conditions.

-

Jacobson Cyclization: A classic method involving the oxidative cyclization of thiobenzanilides using potassium ferricyanide in an alkaline solution. This method is particularly useful for the synthesis of 2-arylbenzothiazoles.

-

Radical-Mediated Cyclization (CAN): This protocol utilizes cerium(IV) ammonium nitrate (CAN) as a single-electron oxidant to initiate a radical cyclization of thiobenzamides. It offers a straightforward approach that often proceeds at room temperature.

-

Dess-Martin Periodinane (DMP) Mediated Cyclization: A mild and efficient method that employs the hypervalent iodine reagent, Dess-Martin periodinane, to effect the oxidative cyclization of thioformanilides at ambient temperature. This protocol is noted for its short reaction times and high yields.

-

Base-Promoted Intramolecular C-S Coupling: This transition-metal-free approach is suitable for N-(2-halophenyl)thioamides, where a base promotes an intramolecular nucleophilic aromatic substitution to form the benzothiazole ring.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various benzothiazole derivatives using the four described protocols. This allows for a direct comparison of the efficiency and substrate scope of each method.

| Protocol | Thiobenzamide Derivative | Product | Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |

| Jacobson Cyclization | N-(phenyl)thiobenzamide | 2-Phenylbenzothiazole | K₃[Fe(CN)₆], NaOH | EtOH/H₂O | 90 | 2 h | 85 |

| N-(4-methylphenyl)thiobenzamide | 2-Phenyl-6-methylbenzothiazole | K₃[Fe(CN)₆], NaOH | EtOH/H₂O | 90 | 2.5 h | 82 | |

| N-(4-chlorophenyl)thiobenzamide | 6-Chloro-2-phenylbenzothiazole | K₃[Fe(CN)₆], NaOH | EtOH/H₂O | 90 | 3 h | 78 | |

| Radical-Mediated (CAN) | Thiobenzanilide | 2-Phenylbenzothiazole | CAN (10 mol%) | Methanol | RT | 12 h | 92 |

| 4-Methoxythiobenzanilide | 2-(4-Methoxyphenyl)benzothiazole | CAN (10 mol%) | Methanol | RT | 12 h | 89 | |

| 4-Nitrothiobenzanilide | 2-(4-Nitrophenyl)benzothiazole | CAN (10 mol%) | Methanol | RT | 12 h | 85 | |

| DMP-Mediated | Thioformanilide | 2-Phenylbenzothiazole | Dess-Martin Periodinane | CH₂Cl₂ | RT | 15 min | 95 |

| 4-Methylthioformanilide | 6-Methyl-2-phenylbenzothiazole | Dess-Martin Periodinane | CH₂Cl₂ | RT | 20 min | 92 | |

| 4-Chlorothioformanilide | 6-Chloro-2-phenylbenzothiazole | Dess-Martin Periodinane | CH₂Cl₂ | RT | 25 min | 90 | |

| Base-Promoted Coupling | N-(2-chlorophenyl)thioacetamide | 2-Methylbenzothiazole | K₂CO₃ | DMF | RT | 24 h | 75-82 |

| N-(2-bromophenyl)thiobenzamide | 2-Phenylbenzothiazole | NaH | Dioxane | 100 | 4 h | 88 | |

| N-(2-chloro-4-nitrophenyl)thioacetamide | 2-Methyl-6-nitrobenzothiazole | K₂CO₃ | DMF | RT | 24 h | 79 |

III. Experimental Protocols

Protocol 1: Jacobsen Cyclization of Thiobenzanilides

This protocol describes the synthesis of 2-arylbenzothiazoles via the classical Jacobsen radical cyclization of thiobenzanilides.

Materials:

-

Substituted thiobenzanilide (1.0 mmol)

-

Potassium ferricyanide(III) (K₃[Fe(CN)₆]) (2.2 mmol)

-

Sodium hydroxide (NaOH) (4.0 mmol)

-

Ethanol (10 mL)

-

Water (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the substituted thiobenzanilide (1.0 mmol) in ethanol (10 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (4.0 mmol) in water (5 mL) and add potassium ferricyanide(III) (2.2 mmol). Stir until dissolved.

-

Add the aqueous solution of potassium ferricyanide and sodium hydroxide to the ethanolic solution of the thiobenzanilide.

-

Heat the reaction mixture to 90 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

Protocol 2: Radical-Mediated Cyclization using Cerium(IV) Ammonium Nitrate (CAN)

This protocol details the synthesis of 2-substituted benzothiazoles through a radical cyclization of thiobenzamides initiated by CAN.[1]

Materials:

-